2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide is a fluorinated organic compound with the molecular formula C8H4F4N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide typically involves the reaction of 3-fluoro-5-nitroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be utilized.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives.
Oxidation: Various oxidized products depending on the specific conditions.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitrophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: Another fluorinated acetamide with different substitution patterns on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide is unique due to the specific combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1803590-88-6 |
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Molecular Formula |
C8H4F4N2O3 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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